Biochemical TYK2 Inhibition Potency: Bayer-18 Achieves 18.7 nM IC50 in HTRF Assays
Bayer-18 demonstrates potent inhibition of TYK2 kinase activity with an IC50 of 18.7 nM as measured by TYK2 HTRF (Homogeneous Time-Resolved Fluorescence) assays . This biochemical potency establishes Bayer-18 as a high-affinity TYK2 inhibitor suitable for in vitro kinase studies where robust target engagement at low nanomolar concentrations is required.
| Evidence Dimension | TYK2 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 18.7 nM |
| Comparator Or Baseline | JAK2: 2,000 nM; Cdk2: 1,790 nM; VEGFR2: 3,520 nM (same assay platform) [1] |
| Quantified Difference | ~107-fold vs JAK2; ~96-fold vs Cdk2; ~188-fold vs VEGFR2 |
| Conditions | TYK2 HTRF biochemical assay; recombinant kinase proteins |
Why This Matters
This low nanomolar potency against TYK2 enables researchers to use minimal compound concentrations to achieve target engagement, reducing the likelihood of off-target effects or solvent toxicity in cell-based assays.
- [1] Bayer-18 Selectivity Profile: IC50 values for JAK2 (2,000 nM), Cdk2 (1,790 nM), VEGFR2 (3,520 nM). GlpBio. View Source
